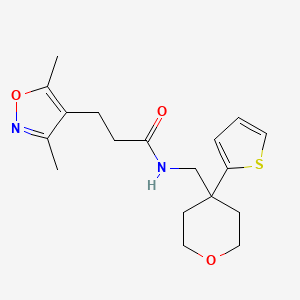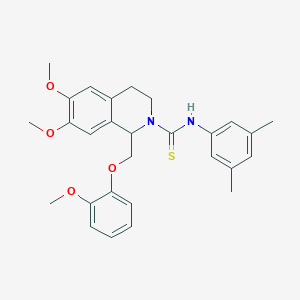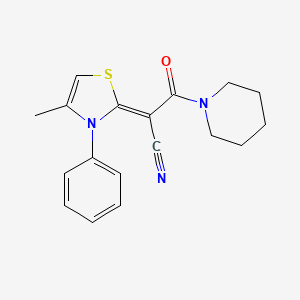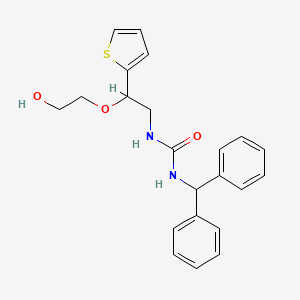![molecular formula C15H17N3O4S B2823488 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 2034341-61-0](/img/structure/B2823488.png)
4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While I couldn’t find specific synthesis methods for “4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole”, there are general methods for synthesizing compounds with similar components. For example, organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized1. Also, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute ethanol3.Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. However, without specific information on “4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole”, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
Again, without specific information on the compound , it’s challenging to provide a detailed analysis of its chemical reactions. However, compounds with similar components have been studied. For instance, novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized and characterized1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include things like its melting point, boiling point, solubility, and reactivity. However, without specific information on “4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole”, it’s not possible to provide a detailed analysis of its physical and chemical properties.Scientific Research Applications
Synthesis and Biological Activity
- Research has focused on the synthesis of imidazo[1,2-a]pyridines and related compounds, investigating their potential as antiulcer agents, demonstrating various degrees of cytoprotective properties without significant antisecretory activity in some studies (Starrett et al., 1989).
Advanced Materials Development
- Studies on the synthesis of polyimides incorporating unsymmetrical diamines with imidazole pendent groups highlight applications in creating materials with high thermal stability and solubility in organic solvents, indicating the relevance of imidazole derivatives in materials science (Ghaemy & Alizadeh, 2009).
Catalysis and Synthetic Methodology
- Imidazole derivatives have been utilized as catalysts or intermediates in the synthesis of complex molecules, demonstrating the versatility of these compounds in facilitating chemical transformations (Zare et al., 2015).
Antitumor and Antibacterial Agents
- The development of compounds with imidazole frameworks for potential antitumor and antibacterial applications has been explored, showcasing the interest in leveraging the chemical properties of imidazole derivatives for therapeutic purposes (Hafez et al., 2017).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on “4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole”, it’s not possible to provide a detailed analysis of its safety and hazards.
Future Directions
The future directions for research on a compound depend on its known properties and potential applications. Without specific information on “4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole”, it’s not possible to provide a detailed analysis of potential future directions.
properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-17-8-15(16-9-17)23(19,20)18-5-4-12(7-18)11-2-3-13-14(6-11)22-10-21-13/h2-3,6,8-9,12H,4-5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRGGXHXYCFMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2823405.png)

![2-((6-((3,4-dimethoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2823407.png)
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2823408.png)

![Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2823416.png)
![Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2823417.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2823422.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,2-difluoroacetic acid](/img/structure/B2823423.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2823424.png)


![3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2823428.png)